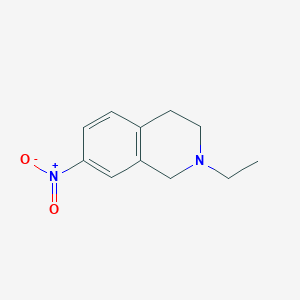

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline (2ENIT) is a heterocyclic compound and a member of the isoquinoline family. It is a synthetic compound that can be used in a variety of scientific research applications and has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

Antimycotic Activity

2-Ethyl-7-nitro-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results in the field of antimycotic activity. Specifically, compounds like 2-Chloro-3-(2-nitro)ethyland (2-nitro)vinylquinolines, which are closely related, have been synthesized and tested for their effectiveness against various microorganisms, including Aspergillus fumigatus, Trichophyton mentagrophytes, Microsporum gypseum, Epidermophyton floccosum, and Candida albicans. These compounds have exhibited strong inhibition properties against these microorganisms (Cziáky, Kóródi, Frank, & Czink, 1996).

Chemical Synthesis and Reactions

This compound is involved in various chemical synthesis processes and reactions. For instance, the reaction of 3,4-Dihydroisoquinoline with ethyl cyanoacetate in acetic acid/acetic anhydride yields olefins and other CH-acidic compounds, producing derivatives of 1,2,3,4-tetrahydroisoquinoline (Ziegler, Leitner, & Sterk, 1978). Similarly, N-Nitroso-1,2,3,4-tetrahydroisoquinolines react with base to form 3,4-dihydroisoquinolines, a reaction that is significant in the transformation of tetrahydroisoquinoline derivatives (Sakane, Terayama, Haruki, Otsuji, & Imoto, 1974).

Potential Bioreducible Substrates for Enzymes

Studies have synthesized and evaluated 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines as potential bioreducible substrates for enzymes like NAD(P)H: quinone oxidoreductase 1 (NQO1) and Escherichia coli nitroreductase (NR). These studies are crucial in understanding the biological and medicinal applications of these compounds (Burke, Wong, Jenkins, Knox, & Stanforth, 2011).

Coordination Compounds and Catalysis

Coordination compounds based on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been synthesized and evaluated for their potential in enantioselective catalysis, particularly in the nitroaldol addition and Michael addition reactions. These developments are significant in the field of catalysis and organic synthesis (Jansa, Macháček, Nachtigall, Wsól, & Svobodová, 2007).

properties

IUPAC Name |

2-ethyl-7-nitro-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-12-6-5-9-3-4-11(13(14)15)7-10(9)8-12/h3-4,7H,2,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGYMIKICPQWCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxybenzo[d]thiazole-2-carboxylic acid](/img/structure/B1321476.png)

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)